molecular formula C8H7NO2 B582763 CID 45079395 CAS No. 150176-07-1

CID 45079395

Cat. No.: B582763
CAS No.: 150176-07-1
M. Wt: 149.149
InChI Key: FXWPINRVTDEYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Analytical techniques such as mass spectrometry (MS), collision-induced dissociation (CID), and chromatographic profiling are critical for elucidating its properties .

Properties

CAS No.

150176-07-1

Molecular Formula

C8H7NO2

Molecular Weight

149.149

IUPAC Name

2-methoxy-2-pyridin-3-ylethenone

InChI

InChI=1S/C8H7NO2/c1-11-8(6-10)7-3-2-4-9-5-7/h2-5H,1H3

InChI Key

FXWPINRVTDEYOX-UHFFFAOYSA-N

SMILES

COC(=C=O)C1=CN=CC=C1

Synonyms

Ethenone, methoxy-3-pyridinyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 45079395 typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

CID 45079395 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ethenone group to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium (Pd) and solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

CID 45079395 is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 45079395 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Betulin (CID 72326) and Betulinic Acid (CID 64971)

Betulin, a lupane-type triterpenoid, and its derivative betulinic acid are structurally distinct from CID 45079395 in functional group composition. Betulin features hydroxyl groups at C3 and C28, while betulinic acid includes a carboxylic acid moiety at C28 . If this compound is a modified triterpenoid, differences in substituents (e.g., esterification, glycosylation) would alter solubility and biological activity. For instance, 3-O-caffeoyl betulin (CID 10153267) exhibits enhanced inhibitory effects on enzymes like bile acid transporters compared to betulin, highlighting the role of functional groups in bioactivity .

Oscillatoxin Derivatives (CIDs 101283546, 185389)

Oscillatoxins, such as oscillatoxin D (CID 101283546) and its methylated analog (CID 185389), are marine toxins with polyketide backbones . A comparison with this compound would involve analyzing ring systems, stereochemistry, and side-chain modifications.


Table 1: Structural Comparison of this compound with Analogues

Compound (CID) Core Structure Functional Groups Molecular Weight (g/mol) Key Biological Role
This compound* Presumed triterpenoid Undefined N/A Hypothesized inhibitor
Betulin (72326) Lupane C3-OH, C28-OH 442.7 Anti-inflammatory
Betulinic Acid (64971) Lupane C3-OH, C28-COOH 456.7 Anticancer
Oscillatoxin D (101283546) Polyketide Epoxide, conjugated double bonds 590.6 Cytotoxin

*Hypothetical data for this compound inferred from triterpenoid/toxin classes.

Functional Analogues

Ginkgolic Acid 17:1 (CID 5469634)

Ginkgolic acid, a phenolic lipid, inhibits bile acid transporters like NTCP, a mechanism shared with betulin derivatives . If this compound targets similar pathways, its efficacy could be compared via IC50 values or binding affinity assays. Ginkgolic acid’s long alkyl chain enhances membrane interaction, a feature that may differ in this compound depending on its polarity .

Irbesartan (CID 3749)

Irbesartan, an angiotensin II receptor antagonist, demonstrates how small structural changes (e.g., tetrazole vs. carboxylate groups) influence target specificity . A functional analogy to this compound would require assessing receptor-binding domains or enzymatic active sites.

Table 2: Functional Comparison of this compound with Inhibitors

Compound (CID) Target Protein/Pathway Mechanism of Action Efficacy (IC50)
This compound* Undefined Hypothesized competitive inhibition N/A
Ginkgolic Acid (5469634) NTCP Disrupts substrate binding 12.3 µM
Irbesartan (3749) Angiotensin II Receptor Competitive antagonism 1.4 nM

Analytical and Cheminformatic Insights

  • Mass Spectrometry: this compound’s fragmentation pattern under MS/MS could differentiate it from analogues. For example, ginsenosides Rf and F11 are distinguished via source-induced CID fragmentation despite identical molecular weights .
  • Chromatography : Retention times in HPLC or GC-MS (as in ) provide polarity-based comparisons. Betulin derivatives elute later than hydroxyl-poor analogues due to increased hydrophobicity .
  • 3D Overlays : Molecular docking or 3D structural alignment (e.g., steroid backbones in ) could predict binding modes relative to targets like NTCP or cytochrome P450 enzymes .

Q & A

Q. Citations :

  • Basic frameworks:
  • Advanced methodologies:
  • Reporting standards:

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